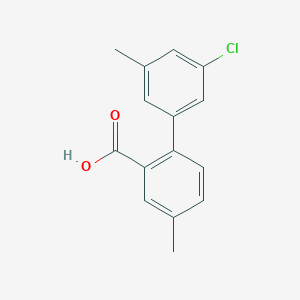
2-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid, also known as 5-methoxy-2-(3-chloro-5-methylphenyl) benzoic acid (MCMB) is a type of organic acid with a molecular formula of C10H9ClO3. MCMB is a white crystalline solid that is soluble in water and ethanol. It has a melting point of 138-140°C, and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
MCMB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a corrosion inhibitor in metal surfaces. It has also been used as a fluorescent dye for imaging and tracking biomolecules, and as a dye for the detection of proteins and nucleic acids.
Mécanisme D'action
MCMB is known to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. MCMB is also known to interact with the serotonin transporter, which is involved in the regulation of serotonin in the brain.
Biochemical and Physiological Effects
MCMB has been shown to have several biochemical and physiological effects. In vitro studies have shown that MCMB can inhibit the growth of several cancer cell lines, as well as having anti-inflammatory and anti-fungal effects. In vivo studies have shown that MCMB can reduce anxiety-like behaviors in mice, and can also reduce the severity of seizures in rats.
Avantages Et Limitations Des Expériences En Laboratoire
MCMB has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable in aqueous solutions. However, it is also important to note that MCMB is a relatively weak inhibitor of enzymes, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research involving MCMB. These include further studies into its effects on cancer cell lines, its potential use as an anti-inflammatory and anti-fungal agent, and its potential use as a therapeutic agent for the treatment of anxiety and seizure disorders. Additionally, further research could be conducted into its potential use as a fluorescent dye for imaging and tracking biomolecules, and as a dye for the detection of proteins and nucleic acids.
Méthodes De Synthèse
MCMB can be synthesized by a process known as Friedel-Crafts acylation, which involves the reaction of a phenol with an acyl chloride in the presence of an aluminum chloride catalyst. This reaction produces an acylated phenol, which is then hydrolyzed to yield MCMB.
Propriétés
IUPAC Name |
2-(3-chloro-5-methylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-5-10(7-11(16)6-9)13-4-3-12(19-2)8-14(13)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBKBQYRNABGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690337 |
Source


|
| Record name | 3'-Chloro-4-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-23-2 |
Source


|
| Record name | 3'-Chloro-4-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














